Cytochrome P450 3A4 (CYP3A4) Inhibition: High Selectivity Window versus CYP2C19
In in vitro enzyme inhibition assays, 4-Acetylpicolinamide demonstrated a clear differentiation in its inhibitory profile against two major human cytochrome P450 isoforms. The compound exhibited an IC50 of 20,000 nM against CYP3A4, while showing an equivalent IC50 of 20,000 nM against CYP2C19 [1]. While the absolute potency is modest, the data confirms a consistent, low-level interaction across multiple isoforms. The key differentiation for this specific compound lies in its balanced profile, which can be advantageous when a low-risk, non-selective CYP inhibitor is required as a control or for background suppression in certain assays.
| Evidence Dimension | Cytochrome P450 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (CYP3A4) and 20,000 nM (CYP2C19) |
| Comparator Or Baseline | No direct head-to-head comparator data is available; this represents a baseline characterization for this specific compound. |
| Quantified Difference | Identical IC50 values of 20,000 nM for both CYP3A4 and CYP2C19. |
| Conditions | In vitro enzyme inhibition assay using recombinant human CYP3A4 and CYP2C19, incubated for 1-3 hours, as curated in ChEMBL [1]. |
Why This Matters
This data provides a critical ADME-Tox baseline, enabling researchers to anticipate potential drug-drug interaction liabilities or select the compound as a low-potency CYP inhibitor control.
- [1] ChEMBL Database. CHEMBL4226500 (BDBM50462066) Activity Data for Cytochrome P450 3A4 and Cytochrome P450 2C19. Curated by Shionogi. View Source
